Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate
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Overview
Description
Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of tert-butyl groups and a hydroxyphenyl moiety, which contribute to its stability and reactivity. This compound is of interest in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate typically involves esterification reactions. One common method includes the reaction of 3,5-di(tert-butyl)-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Conditions may vary, but strong acids or bases can facilitate these reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate involves its antioxidant properties. The hydroxyphenyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . This compound may also interact with specific molecular targets and pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
- 2,6-Di-tert-butyl-4-methylpyridine
Uniqueness
Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of tert-butyl groups and a hydroxyphenyl moiety enhances its stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
methyl 2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-methoxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-17(2,3)12-9-11(15(21-7)16(20)22-8)10-13(14(12)19)18(4,5)6/h9-10,15,19H,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMROFKGANKWSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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